Product packaging for 10-Azido-1-decanamine(Cat. No.:)

10-Azido-1-decanamine

Cat. No.: B8179930
M. Wt: 198.31 g/mol
InChI Key: TZMPUETYXIVGHW-UHFFFAOYSA-N
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Description

The Role of Bifunctional Reagents in Modern Organic Synthesis and Chemical Complexity Generation

Bifunctional reagents are instrumental in modern organic synthesis for their ability to streamline reaction sequences and build molecular complexity in a controlled manner. By possessing two reactive sites, these reagents can participate in sequential or orthogonal chemical transformations, allowing for the efficient assembly of elaborate molecules that would otherwise require lengthy and often low-yielding synthetic routes. They serve as crucial linkers, connecting different molecular fragments, or as scaffolds upon which complex structures can be built. This capacity to bridge molecular components is fundamental in fields ranging from drug discovery to materials science.

Heterobifunctional Molecules with Azide (B81097) and Amine Functionalities: A Conceptual Overview

Heterobifunctional molecules are a subclass of bifunctional reagents where the two reactive groups have different chemical reactivities. The combination of an azide (-N₃) and an amine (-NH₂) group within the same molecule, as seen in 10-Azido-1-decanamine, is particularly powerful. The azide group is a versatile functional group that can participate in a variety of highly selective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". The primary amine group, on the other hand, is a strong nucleophile that readily reacts with a wide range of electrophiles, such as activated esters, isothiocyanates, and aldehydes, to form stable amide, thiourea, and imine linkages, respectively.

Principles of Orthogonal Reactivity and Chemoselectivity in Bifunctional Systems

The true elegance of heterobifunctional reagents like this compound lies in the principle of orthogonal reactivity. This concept refers to the ability to address one functional group in the presence of the other without interference. The azide and amine groups exhibit excellent orthogonality. The azide group is largely unreactive towards the conditions typically used for amine modifications, and conversely, the amine group does not interfere with the specific "click" reactions of the azide. This chemoselectivity allows for a stepwise and controlled functionalization of the molecule. For instance, the amine can be used to anchor the molecule to a surface or a biomolecule, leaving the azide group available for a subsequent "click" reaction to introduce another molecule or functionality. This precise control is essential for the construction of well-defined bioconjugates, functionalized surfaces, and complex polymeric materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N4 B8179930 10-Azido-1-decanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-azidodecan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMPUETYXIVGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Chemical Compound: 10 Azido 1 Decanamine

Chemical and Physical Properties

The distinct properties of this compound are a direct result of its molecular structure, combining the characteristics of a long-chain alkane with the reactivity of its terminal functional groups.

PropertyValue
Molecular Formula C₁₀H₂₂N₄
Molecular Weight 198.31 g/mol
CAS Number 905973-38-8
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor with a ten-carbon backbone. A common synthetic strategy involves the conversion of a di-functionalized decane (B31447) derivative.

One plausible synthetic route begins with 10-aminodecan-1-ol. The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride). Subsequent reaction with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) leads to the displacement of the leaving group and the formation of the azide functionality. It is crucial to protect the amine group during this process to prevent side reactions. The protecting group can then be removed under appropriate conditions to yield the final product, this compound.

Alternatively, one could start from 10-bromodecan-1-amine. The primary amine can be protected, for example, as a phthalimide. The bromo group is then displaced with sodium azide. Finally, deprotection of the phthalimide with hydrazine yields the desired this compound.

Research Applications of this compound

The unique bifunctional nature of this compound makes it a valuable tool in various areas of chemical and biological research.

In the field of bioconjugation, this compound serves as a versatile linker molecule. The amine functionality can be used to attach the linker to a biomolecule, such as a protein or a peptide, through the formation of a stable amide bond with an activated carboxylic acid on the biomolecule. The terminal azide then provides a handle for the attachment of other molecules of interest, such as fluorescent dyes, imaging agents, or drug molecules, via "click chemistry". nih.govnih.gov This approach allows for the precise and efficient labeling and modification of biomolecules for a wide range of applications in proteomics, diagnostics, and targeted drug delivery. gbiosciences.comresearchgate.netresearchgate.net

The ability to modify surfaces at the molecular level is critical for the development of advanced materials, sensors, and biomedical devices. This compound is an excellent candidate for surface functionalization. The amine group can be used to anchor the molecule to a variety of surfaces, including those of gold nanoparticles, silicon wafers, and other metal oxides. This creates a surface that is decorated with azide groups. These azide-terminated surfaces can then be further modified using "click chemistry" to attach a wide array of molecules, thereby tailoring the surface properties for specific applications. For example, self-assembled monolayers (SAMs) of this compound on gold surfaces can be used to create platforms for biosensing applications. harvard.eduuh.edudiva-portal.orgnih.gov

In materials science and polymer chemistry, this compound can be incorporated into polymer chains or used to functionalize existing polymers. nih.govmdpi.com As a monomer or a chain-end functionalizing agent, it can introduce both amine and azide functionalities into the polymer structure. researchgate.netmdpi.comresearchgate.net The amine groups can influence the polymer's solubility and provide sites for further chemical modification, while the azide groups offer the possibility of cross-linking the polymer chains or grafting other molecules onto the polymer backbone using "click chemistry". This allows for the creation of novel polymers with tailored properties, such as hydrogels, functional coatings, and advanced drug delivery systems.

Reactivity Profiles and Mechanistic Investigations of 10 Azido 1 Decanamine

Reactivity of the Azido (B1232118) Functionality in Bioorthogonal and Catalytic Transformations

The terminal azido group is a versatile functional handle, primarily utilized in bioorthogonal "click" chemistry reactions. These reactions are characterized by high yields, stereospecificity, and tolerance to a wide array of functional groups and aqueous conditions. organic-chemistry.orgglenresearch.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Studies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The reaction of 10-azido-1-decanamine with a terminal alkyne proceeds through a well-studied catalytic cycle that underscores the crucial role of the copper(I) catalyst. This process achieves a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org

The currently accepted mechanism involves the formation of a dinuclear copper intermediate, which is considered the kinetically favored pathway. nih.govnih.govresearchgate.net While initial proposals suggested a mononuclear copper species, kinetic and computational studies have provided strong evidence for the participation of two copper atoms in the key cycloaddition step. nih.govnih.gov

The catalytic cycle can be summarized in the following key steps:

Formation of the Copper-Acetylide Complex: The cycle begins with the coordination of a copper(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate. nih.govwikipedia.org

Activation by a Second Copper Ion: A second copper(I) ion then coordinates to the copper-acetylide in a π-fashion, forming a dinuclear σ,π-bis(copper) acetylide complex. nih.govnih.gov This species is considered the active catalyst that engages the azide (B81097). nih.gov

Azide Coordination and Cycloaddition: The azide, in this case, this compound, coordinates to the dinuclear copper complex. acs.org This is followed by a stepwise cycloaddition. The terminal nitrogen of the azide attacks the alkyne's internal carbon, forming the first C-N bond and a six-membered cupracycle intermediate. nih.gov

Ring Contraction and Product Formation: Subsequent intramolecular rearrangement and C-N bond formation lead to the formation of a copper-triazolide intermediate. acs.org

Protonolysis and Catalyst Regeneration: The final step involves protonation of the copper-triazolide, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle. acs.org

The use of stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), is often employed to protect the Cu(I) from oxidation and disproportionation, as well as to prevent catalyst aggregation, thereby enhancing reaction efficiency. wikipedia.orgnih.govnih.gov The reaction is compatible with a broad pH range (4 to 12) and aqueous conditions, making it highly suitable for bioconjugation applications. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Without Metal Catalysis

To circumvent the potential cytotoxicity of copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide, such as the one present in this compound. The reaction proceeds without the need for a metal catalyst.

The mechanism of SPAAC is a concerted [3+2] cycloaddition, driven by the release of ring strain in the cyclooctyne. The significant bond angle distortion in cyclooctynes lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures. The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) leads to the formation of a stable triazole linkage. Unlike CuAAC, which yields a single 1,4-regioisomer, SPAAC typically produces a mixture of regioisomers due to the similar energies of the two possible transition states.

Staudinger Ligation with Phosphines: Mechanism and Applications

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of the azido group of this compound with a phosphine (B1218219), typically one engineered with an ortho-ester trap. This reaction forms a stable amide bond.

The mechanism proceeds through two key stages:

Staudinger Reaction: The phosphine nucleophilically attacks the terminal nitrogen of the azide, leading to the elimination of dinitrogen gas (N₂) and the formation of an aza-ylide intermediate.

Intramolecular Hydrolysis/Rearrangement: In the ligation variant, the phosphine reagent is designed with an electrophilic trap (e.g., a methyl ester) positioned to intercept the aza-ylide. The aza-ylide undergoes intramolecular cyclization, followed by hydrolysis of the resulting intermediate to yield the final amide-linked conjugate and a phosphine oxide byproduct.

This reaction is highly specific and has been widely used for labeling biomolecules and modifying surfaces.

Photochemical and Thermal Activation of Azides to Nitrene Intermediates for Insertion Reactions

The azido group of this compound can be activated by heat or UV light to generate a highly reactive nitrene intermediate. This process involves the extrusion of N₂ gas.

R-N₃ + hν or Δ → R-N + N₂

The resulting nitrene is a potent electrophile with a sextet of electrons, which can undergo a variety of subsequent reactions, most notably insertion reactions. These nitrenes can insert into C-H bonds, N-H bonds, and O-H bonds, as well as add to C=C double bonds to form aziridines. This reactivity makes azide-containing compounds like this compound useful as photoaffinity labeling agents or for surface functionalization, where non-specific covalent attachment is desired upon activation.

Chemical Transformations of the Primary Amine Moiety

The primary amine at the opposite end of the this compound molecule provides a nucleophilic site for a range of classical organic transformations, particularly for the formation of amide bonds.

Acylation Reactions with Carboxylic Acids and Activated Esters

The primary amine of this compound readily undergoes acylation to form a stable amide bond. This is a fundamental reaction for conjugating the molecule to other substrates or for building more complex molecular architectures.

With Carboxylic Acids: Direct reaction with a carboxylic acid requires a coupling agent to activate the carboxyl group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. The primary amine of this compound then attacks this intermediate, leading to the formation of the amide bond and a urea (B33335) byproduct.

With Activated Esters: A more common and often cleaner method involves the use of activated esters, such as N-hydroxysuccinimide (NHS) esters. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release the stable N-hydroxysuccinimide leaving group. This reaction is efficient and typically proceeds under mild conditions.

Nucleophilic Reactivity in Polymer Functionalization and Grafting

The primary amine group of this compound serves as a potent nucleophile, enabling its covalent attachment to a variety of polymer backbones. This nucleophilicity is commonly exploited in "grafting to" strategies, where pre-synthesized polymers bearing electrophilic functionalities are modified with the azido-amine linker. This approach allows for the introduction of azide moieties onto a polymer, which can then be used for subsequent "click" chemistry reactions.

One common method for leveraging the amine's nucleophilicity is through reaction with polymers containing activated ester groups. Activated esters are more susceptible to nucleophilic attack than simple esters, facilitating efficient amidation under mild conditions. This high reactivity and selectivity make it a valuable tool for polymer functionalization.

The following table illustrates the types of electrophilic functional groups on polymers that can react with the primary amine of this compound, leading to polymer functionalization.

Polymer Functional GroupResulting LinkageReaction Type
Activated Ester (e.g., N-hydroxysuccinimide ester)AmideAcyl Substitution
Acyl ChlorideAmideAcyl Substitution
IsocyanateUreaAddition
Epoxideβ-Amino alcoholRing-opening
Aldehyde/Ketone (followed by reduction)Secondary AmineReductive Amination

Detailed research findings have demonstrated the utility of bifunctional linkers, such as those with amino and azido groups, in creating well-defined polymer architectures. For instance, polymers bearing activated ester side chains can be readily modified by reacting them with the amine terminus of an azido-amine molecule. This post-polymerization modification strategy allows for the quantitative introduction of azide functionalities, which are then available for subsequent conjugation reactions.

Advanced Derivatization and Conjugation Strategies Utilizing 10 Azido 1 Decanamine

Bifunctional Linker Applications in Multicomponent and Tandem Reaction Sequences

The distinct reactivity of the azide (B81097) and amine functionalities of 10-azido-1-decanamine makes it an ideal candidate for use as a bifunctional linker in multicomponent reactions (MCRs) and tandem reaction sequences. MCRs, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity. Tandem reactions, where several bond-forming events occur sequentially without the isolation of intermediates, provide a streamlined approach to complex molecule synthesis.

The primary amine of this compound can readily participate in a variety of classical amine-based reactions. For instance, it can serve as a nucleophilic component in Mannich-type reactions, Ugi four-component reactions, or Passerini three-component reactions. In these sequences, the amine reacts with an aldehyde or ketone and another component (such as a carbon acid, isocyanide, or carboxylic acid) to rapidly assemble complex molecular scaffolds. Critically, the azide group remains inert under these conditions, preserving it for subsequent transformations.

Following the initial multicomponent or tandem reaction, the azide functionality serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and highly specific ligation of the elaborated molecule to a substrate or another molecule bearing a terminal alkyne. This two-step approach, combining traditional multicomponent chemistry with modern click chemistry, provides a powerful platform for creating novel molecular probes, drug delivery systems, and functionalized materials.

Table 1: Potential Multicomponent and Tandem Reactions Involving the Amine Group of this compound

Reaction TypeReactantsKey IntermediateSubsequent Azide Reaction
Mannich ReactionAldehyde, KetoneIminium ionCuAAC or SPAAC
Ugi ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino carboxamideCuAAC or SPAAC
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy carboxamideCuAAC or SPAAC

Selective Conjugation Protocols for Diverse Substrates

The orthogonal nature of the amine and azide groups in this compound allows for its selective and directional attachment to a wide range of substrates. This capability is particularly valuable in the development of functional materials and bioconjugates.

Covalent Attachment to Synthetic Polymers and Oligomers

The primary amine of this compound provides a convenient anchor point for its covalent attachment to synthetic polymers and oligomers. This is typically achieved through standard amide bond formation with polymers containing carboxylic acid or activated ester functionalities. For example, polymers such as poly(acrylic acid) or N-hydroxysuccinimide (NHS)-ester functionalized polymers can be readily modified with this compound.

Once the azido-functionalized polymer is prepared, the terminal azide groups serve as reactive sites for further modification using click chemistry. This "grafting-to" approach allows for the attachment of a wide variety of alkyne-modified molecules, including fluorescent dyes, targeting ligands, or other polymers, to the polymer backbone. This strategy is instrumental in the synthesis of well-defined polymer brushes and functionalized polymer nanoparticles.

Table 2: Representative Polymer Functionalization with this compound

Polymer BackboneActivating Agent/Functional GroupCoupling ChemistryResulting Functionality
Poly(acrylic acid)EDC/NHSAmide bond formationPendant azide groups
Polystyrene (modified)Carboxylic acidAmide bond formationPendant azide groups
Poly(ethylene glycol)N-Hydroxysuccinimide esterAmide bond formationTerminal or pendant azide groups

Bioconjugation Techniques for Peptides, Proteins, and Other Biomolecules

In the realm of bioconjugation, this compound serves as a valuable linker for the modification of peptides, proteins, and other biomolecules. The primary amine can be coupled to accessible carboxylic acid residues (aspartic acid, glutamic acid) or the C-terminus of a peptide or protein using carbodiimide-mediated coupling chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).

This introduces a bioorthogonal azide handle onto the surface of the biomolecule. This azide can then be specifically targeted with an alkyne-containing molecule of interest via CuAAC or SPAAC. This approach is widely used for the attachment of reporter molecules (fluorophores, biotin), polyethylene glycol (PEG) chains to improve solubility and circulation time, or for linking different proteins together to create multifunctional bioconjugates.

Alternatively, the amine group of this compound can be used to modify biomolecules that have been functionalized with an activated ester. The resulting azide-labeled biomolecule is then ready for subsequent click chemistry reactions. The ten-carbon spacer arm provided by the decanamine backbone can be advantageous in reducing steric hindrance between the biomolecule and the molecule being attached.

Table 3: Bioconjugation Strategies Using this compound

BiomoleculeTarget Functional GroupCoupling ReagentsSubsequent Conjugation
Peptide/ProteinCarboxylic acid (Asp, Glu, C-terminus)EDC, NHSCuAAC or SPAAC with alkyne-modified probe
Amine-modified DNA/RNAN-Hydroxysuccinimide esterAmide bond formationCuAAC or SPAAC with alkyne-modified probe
Aldehyde-modified GlycoproteinReductive aminationNaBH₃CN or NaBH(OAc)₃CuAAC or SPAAC with alkyne-modified probe

Research Applications of 10 Azido 1 Decanamine in Materials Science and Chemical Biology

Engineering of Advanced Polymeric Materials

The dual functionality of 10-azido-1-decanamine makes it a valuable component in the design and synthesis of advanced polymeric materials with tailored properties and functionalities.

Surface Functionalization of Polymer Substrates for Tailored Interfacial Properties

The modification of polymer surfaces is crucial for a wide range of applications, from biomedical devices to advanced electronics. mdpi.comnih.gov The introduction of specific chemical functionalities can alter surface properties such as wettability, biocompatibility, and adhesion. While direct research on this compound for surface functionalization is not extensively documented, its structure lends itself to this application. The primary amine can be used to graft the molecule onto polymer substrates that have complementary reactive groups, such as carboxylic acids or esters, through amidation. Once anchored, the exposed azide (B81097) group is available for subsequent "click" reactions, allowing for the attachment of a wide array of molecules, including biomolecules, fluorophores, or other polymers, to tailor the interfacial properties of the material. researchgate.net

Integration of Azido-Amine Functionalities into Polymer Networks and Architectures

The incorporation of both azido (B1232118) and amine functionalities into a single monomeric unit like this compound provides a pathway to complex polymer networks and architectures. The amine group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, thereby integrating the azido group as a pendant functionality along the polymer backbone. These pendant azido groups can then be utilized for post-polymerization modifications via click chemistry, enabling the cross-linking of polymer chains to form hydrogels or the attachment of other functional moieties. nih.govresearchgate.net This approach allows for the creation of well-defined network structures with a high degree of control over the chemical and mechanical properties of the resulting material.

Development of Porous Organic Polymers (POPs) with Tunable Amine Functionalities

Porous organic polymers (POPs) have garnered significant interest due to their high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.orgmdpi.com The incorporation of amine functionalities into POPs is a well-established strategy to enhance CO2 capture capabilities through increased affinity. mdpi.comdntb.gov.uaresearchgate.net While specific studies employing this compound in POP synthesis are not prevalent, its structure is highly relevant. The amine group could be utilized in the polymerization process to form the porous framework, for example, through reaction with multifunctional aldehydes. The resulting POP would be decorated with azide groups, which could then be used for post-synthetic modification to introduce additional functionalities or to further cross-link the polymer network. Alternatively, the azide could be used as the primary reactive group in a click-based polymerization to form the POP, leaving the amine group available for gas binding or as a catalytic site.

Creation of Functional Aramids with Reactive Pendant Groups

Aramids, or aromatic polyamides, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. researchgate.net The functionalization of aramids with reactive pendant groups can expand their range of applications. Research has demonstrated the synthesis of aramids bearing reactive azide and amine groups. researchgate.net A monomer containing a long aliphatic chain with a terminal azide, analogous to the structure of this compound, could be incorporated into the aramid backbone. The amine group of this compound could potentially be reacted with aromatic diacid chlorides to form the polyamide. The resulting aramid would feature pendant decyl azide groups, providing a flexible spacer and a reactive handle for further modifications, such as cross-linking to enhance mechanical strength or the attachment of specific functional molecules. nih.gov

Contributions to Chemical Biology and Bioorthogonal Chemistry

The field of chemical biology relies on the ability to study and manipulate biological systems using chemical tools. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is central to this endeavor. escholarship.orgmit.edunih.gov

Design and Synthesis of Bio-Orthogonal Probes and Ligands for Biological Systems

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability in biological media, and specific reactivity with alkynes or phosphines. escholarship.orgnih.gov this compound provides a scaffold for the design and synthesis of bio-orthogonal probes and ligands. The primary amine can be readily functionalized with a variety of molecules of interest, such as fluorophores, biotin for affinity purification, or drug molecules. The resulting conjugate, bearing a terminal azide, can then be introduced into a biological system. This allows for the labeling and visualization of cellular components, the identification of protein-protein interactions, or the targeted delivery of therapeutics. nih.govresearchgate.net The ten-carbon linker provides spatial separation between the azide and the functional moiety, which can be advantageous in minimizing steric hindrance in biological interactions.

Site-Specific Modification of Biological Macromolecules

The ability to selectively modify biological macromolecules such as proteins and nucleic acids at specific sites is crucial for understanding their function and for the development of novel therapeutics and diagnostics. This compound serves as a valuable linker molecule in this context. The primary amine group can be readily coupled to accessible carboxylic acid residues on a protein's surface, such as the side chains of aspartic and glutamic acid, or to the termini of the polypeptide chain. This reaction is typically facilitated by carbodiimide coupling chemistry, forming a stable amide bond.

Once conjugated, the azide moiety of this compound introduces a bioorthogonal handle onto the macromolecule. This azide group is chemically inert to the vast majority of functional groups found in biological systems, ensuring that it does not interfere with the native structure or function of the biomolecule. The azide then becomes available for highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of a wide array of probes, tags, or other molecules of interest that have been functionalized with a complementary alkyne group. This two-step strategy provides a powerful platform for the site-specific labeling of proteins with fluorescent dyes, biotin tags for affinity purification, or polyethylene glycol (PEG) chains to enhance solubility and stability.

Advancements in Glycobiology Research Through Azide-Based Bioorthogonal Approaches

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, has been significantly advanced by the advent of bioorthogonal chemistry. While this compound itself is not a sugar analog, its structural principle as a bifunctional linker is central to the strategies employed in this field. The general approach involves the metabolic incorporation of unnatural sugars bearing an azide group into the glycan structures of cells.

These azido-sugars are fed to cells and are processed by the cellular machinery, ultimately appearing on cell surface glycoproteins and glycolipids. The azide groups, now displayed on the cell surface, act as chemical handles for subsequent bioorthogonal reactions. This allows for the selective labeling and visualization of glycans in their native environment. Although direct applications of this compound in this specific metabolic labeling process are not prominent, its role as a linker becomes relevant in the subsequent detection and manipulation of these engineered glycans. For instance, the amine functionality of this compound could be used to attach it to a molecule designed to interact with a specific cell surface receptor, while the azide group would then be available for click chemistry-based detection or conjugation.

Interdisciplinary Applications in Nanotechnology and Research on Controlled Release Systems

In the realm of nanotechnology, the surface functionalization of nanoparticles is paramount to their application in areas such as targeted drug delivery, diagnostics, and catalysis. This compound provides a versatile means to modify the surface of various nanomaterials. The primary amine group can be used to anchor the molecule to the surface of nanoparticles, such as gold nanoparticles or quantum dots, through either covalent bond formation or electrostatic interactions.

This process results in a surface decorated with azide functionalities, creating a "clickable" nanoparticle. These azide-terminated nanoparticles can then be readily conjugated with a variety of molecules, including targeting ligands (e.g., antibodies, peptides), therapeutic agents, and imaging probes that have been functionalized with an alkyne group. This modular approach allows for the straightforward construction of multifunctional nanodevices.

For controlled release systems, this compound can be incorporated into the structure of polymers or hydrogels. The azide groups can serve as points for cross-linking or for the attachment of drug molecules via a cleavable linker. The release of the therapeutic agent can then be triggered by a specific stimulus that cleaves the linker, providing temporal and spatial control over drug delivery.

NanomaterialFunctionalization MethodSubsequent Modification via Click ChemistryPotential Application
Gold NanoparticlesAmine coupling to the surfaceAttachment of alkyne-modified peptidesTargeted cell imaging
Quantum DotsAmine-mediated surface stabilizationConjugation of alkyne-functionalized drugsTheranostics
Silica NanoparticlesSilanization followed by amine couplingGrafting of alkyne-terminated polymersControlled drug release

Utility as a Precursor in the Synthesis of Highly Functionalized Organic Architectures

The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex and highly functionalized organic molecules. The distinct reactivity of the amine and azide groups allows for their sequential and orthogonal modification, enabling the construction of elaborate molecular architectures.

One significant application is in the synthesis of dendrimers and other hyperbranched polymers. The amine group can serve as a core or a branching point, while the azide group provides a handle for the attachment of subsequent layers or "generations" of the dendrimer through click chemistry. This iterative process allows for the precise control over the size, shape, and surface functionality of the resulting macromolecule.

Furthermore, this compound can be used as a linker to connect different molecular entities. For example, the amine group can be reacted with one molecule, and the azide group can then be used to "click" a second molecule into place. This strategy is widely employed in the synthesis of bioconjugates, where a targeting moiety might be attached to one end of the linker and a therapeutic or diagnostic agent to the other.

Organic ArchitectureRole of this compoundSynthetic StrategyKey Features
DendrimersBranching unit or surface functionalizationIterative amine acylation and azide-alkyne cycloadditionHigh degree of branching, defined molecular weight
BioconjugatesHeterobifunctional linkerSequential amine and azide modificationConnects two different molecular entities
Functionalized PolymersMonomer or chain-end modifierIncorporation into polymer backbone or at terminiIntroduction of "clickable" functionalities

Computational Chemistry Approaches for Investigating Azido Amine Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory has become an indispensable tool for elucidating the intricate details of chemical reactions involving azide (B81097) and amine functionalities. By calculating the potential energy surface, DFT allows for the identification of intermediates, transition states, and the determination of reaction energy barriers, providing a deep understanding of mechanistic pathways.

Elucidation of Mechanistic Pathways for Azide and Amine Transformations

The reactivity of the azide group is a central focus of many computational studies. DFT calculations have been extensively used to investigate the mechanisms of fundamental azide reactions, such as 1,3-dipolar cycloadditions. For instance, studies on the cycloaddition of phenyl azide with various dipolarophiles have reproduced experimental reactivity trends and provided insights into the ambiphilic nature of these reactions. acs.org The distortion/interaction-activation strain model, a DFT-based analysis, has been particularly useful in explaining the factors that control reactivity in these cycloadditions. acs.org

DFT has also been applied to understand the thermal decomposition of organic azides and their subsequent reactions, such as insertion into C-H bonds. researchgate.net Computational methods like B3LYP and MP2 have been used to decipher the energetics and mechanisms of nitrene formation and addition reactions. researchgate.net Such studies are crucial for predicting the stability and potential reaction pathways of molecules like 10-azido-1-decanamine under various conditions. For example, DFT calculations have shown that the direct insertion of an azide into a C-H bond has a higher energy barrier than a stepwise process involving nitrene formation. researchgate.net

The transformation of azides into amines is another area where DFT provides mechanistic clarity. While many experimental methods exist for this reduction, computational studies can help in understanding the role of catalysts and reagents. researchgate.net Similarly, reactions involving the amine group, such as N-sulfonyl transfer reactions to form N-sulfonyl amidines, have been investigated using DFT to gain deeper insight into the reaction mechanism. researchgate.net

Computational Analysis of Catalytic Processes in Azido-Amine Reactivity

Catalysis is key to controlling the reactivity of azido-amine systems, and DFT is instrumental in understanding how catalysts function at a molecular level. In the context of azide chemistry, DFT has been used to study the mechanism of acid-catalyzed azide-nitrile cycloadditions. researchgate.netacs.org These calculations revealed that both Brønsted and Lewis acids enhance the reaction rate by activating the nitrile substrate, with the reaction proceeding through a stepwise formation of an imidoyl azide intermediate. researchgate.netacs.org

Metal-catalyzed reactions of azides have also been a significant area of computational investigation. DFT studies have been performed on copper-catalyzed azidation of C(sp²) atoms and palladium-catalyzed azidation of allyl phosphates, elucidating the role of the metal center in the catalytic cycle. mdpi.com For example, in the silver-catalyzed radical decarboxylative azidation, DFT calculations supported a mechanism involving the oxidation of Ag(I) to an Ag(II) species. mdpi.com Similarly, for copper-catalyzed cycloadditions, DFT modeling has shown that the chelation of the copper cation by the azide substrate can be crucial for controlling the reaction's outcome. mdpi.com These computational insights are vital for the rational design of new catalysts and for optimizing reaction conditions for bifunctional molecules like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is powerful for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound, particularly in condensed phases or when adsorbed onto surfaces.

MD simulations have been extensively used to study the formation and structure of self-assembled monolayers (SAMs) of alkanethiols on gold surfaces, a system analogous to the adsorption of this compound via a thiol-terminated analog. pusan.ac.krnih.gov These simulations provide detailed information on the packing, tilt angle, and conformational ordering of the alkyl chains. For instance, simulations of 1-octadecanethiol (B147371) droplet spreading on a gold surface revealed that the packing of the sulfur headgroups precedes the alignment of the alkyl chains. pusan.ac.kr The final SAM structure exhibits a high degree of trans conformation in the alkyl chains. pusan.ac.kr

Such simulations can predict how the terminal azide and amine groups of a molecule like this compound would be presented at the surface of a monolayer, which is critical for its function as a linker. Furthermore, MD simulations can be used to study the interaction of these functionalized surfaces with other molecules, such as water or biomolecules, providing insights into properties like wettability and biocompatibility. rsc.org All-atom MD simulations have been employed to study the absorption and dynamics of small organic molecules within polymer brush layers, demonstrating how molecular interactions can influence the properties of entrapped molecules. rsc.org Similar approaches could be used to understand how molecules interact with a surface functionalized with this compound.

Below is a table summarizing typical parameters obtained from MD simulations of long-chain alkanes, which are relevant to the decane (B31447) chain of this compound.

PropertyTypical Value for Long-Chain Alkane SAMsSource
Alkyl Chain Tilt Angle (θ)~30-40° from surface normal pusan.ac.kr
Percentage of Trans Conformation>95% pusan.ac.kr
Inter-chain Distance~4.5-5.0 Å pusan.ac.kr
Self-Diffusion CoefficientDependent on chain length and temperature mdpi.com

Electronic Structure Analysis for Understanding Reactivity and Selectivity

The analysis of the electronic structure of azido-amine compounds provides fundamental insights into their reactivity and selectivity. Methods like Hirshfeld charge analysis, molecular electrostatic potential (MEP) mapping, and frontier molecular orbital (FMO) theory are used to understand the distribution of electrons and predict sites of reactivity.

Quantum chemical calculations on amine-azide-based compounds have been performed to understand their geometry and bond topological properties. researchgate.net The topological properties of the electron density, determined using the theory of "Atoms in Molecules" (AIM), reveal the nature of the chemical bonds. researchgate.net For example, analysis of the Laplacian of the electron density can indicate regions of charge concentration, with the terminal nitrogen-nitrogen bonds of the azide group typically showing high charge concentration. researchgate.net

Studies comparing the electronic structure of the azide group in different chemical environments, such as in hydrazoic acid, methyl azide, and the larger molecule 3'-azido-3'-deoxythymidine (AZT), have shown that while the geometry of the NNN group remains relatively consistent, the charge distribution is sensitive to the attached molecular fragment. mdpi.com Hirshfeld charge analysis indicated that in larger molecules like AZT, the charge is distributed more evenly across the azide's nitrogen atoms compared to simpler azides. mdpi.com

The molecular electrostatic potential (MEP) is another valuable tool. For amine-azide molecules, large negative electrostatic potential regions are typically found near the amine and azide groups, indicating their nucleophilic character and susceptibility to electrophilic attack. researchgate.net This information is critical for predicting how this compound would interact with other reagents or surfaces.

The following table presents representative computational data on the electronic properties of the azide functional group from related molecules.

PropertyMoleculeMethodValueSource
Hirshfeld Charge N(terminal)Methyl AzideDFT~ -0.12 a.u. mdpi.com
Hirshfeld Charge N(central)Methyl AzideDFT~ +0.25 a.u. mdpi.com
Azide Bond Angle (∠NNN)Methyl AzideDFT173.2° mdpi.com
Electron Density at C-N Bond (azide)Amine Azide PropellantsB3LYP/6-311G**~1.64 e Å⁻³ researchgate.net

Analytical Characterization Techniques for 10 Azido 1 Decanamine and Its Derivatives

Spectroscopic Methods for Functional Group Identification and Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid method for identifying the characteristic functional groups within the 10-azido-1-decanamine molecule. The presence of both a terminal azide (B81097) (-N₃) and a primary amine (-NH₂) group gives rise to distinct and easily identifiable absorption bands in the infrared spectrum.

The most prominent feature for the azide group is a strong, sharp absorption band resulting from the asymmetric stretching vibration of the N=N=N bond. This peak is typically observed in the region of 2100 cm⁻¹ to 2140 cm⁻¹. researchgate.net For this compound, this peak is expected around 2095 cm⁻¹.

The primary amine group is characterized by several distinct vibrations. The N-H stretching region, between 3300 cm⁻¹ and 3500 cm⁻¹, typically shows two bands for a primary amine, corresponding to the symmetric and asymmetric stretching modes. openstax.orglibretexts.orgrockymountainlabs.com Additionally, the N-H bending vibration (scissoring) appears in the 1580 cm⁻¹ to 1650 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 665 cm⁻¹ and 910 cm⁻¹. orgchemboulder.com The C-N stretch of the aliphatic amine is weaker and found in the 1020 cm⁻¹ to 1250 cm⁻¹ region. libretexts.orgorgchemboulder.com The long decyl chain produces characteristic C-H stretching bands just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity
Azide (-N₃) Asymmetric Stretch 2090 - 2140 Strong, Sharp
Primary Amine (R-NH₂) N-H Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Medium
Primary Amine (R-NH₂) N-H Bend (Scissoring) 1580 - 1650 Medium to Strong
Primary Amine (R-NH₂) C-N Stretch 1020 - 1250 Weak to Medium
Alkyl Chain (-CH₂-) C-H Stretch 2850 - 2960 Strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons adjacent to the electron-withdrawing amine and azide groups. The methylene protons alpha to the amine group (-CH₂-NH₂) are expected to appear as a triplet at approximately 2.7-2.9 ppm. The methylene protons alpha to the azide group (-CH₂-N₃) are also deshielded and should resonate as a triplet around 3.2-3.4 ppm. The large number of methylene groups in the middle of the alkyl chain will produce a complex, overlapping multiplet in the 1.2-1.6 ppm region. The two protons of the primary amine group may appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

In the ¹³C NMR spectrum, the carbons directly attached to the nitrogen atoms will be the most downfield shifted among the aliphatic carbons. The carbon adjacent to the azide group (C10) is expected at approximately 51-52 ppm, while the carbon adjacent to the amine group (C1) should appear around 41-42 ppm. The remaining eight carbons of the decyl chain will resonate further upfield, typically in the 26-32 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR ¹³C NMR
Assignment Predicted Shift (ppm) Assignment Predicted Shift (ppm)
H₂N-CH ₂- 2.7 - 2.9 (t) H₂N-C H₂- 41 - 42
-(CH₂)₈- 1.2 - 1.6 (m) -(C H₂)₈- 26 - 32
-CH ₂-N₃ 3.2 - 3.4 (t) -C H₂-N₃ 51 - 52

Note: t = triplet, m = multiplet, s = singlet. Shifts are relative to TMS and can vary based on solvent.

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study the structure and orientation of molecules in thin films on reflective metal surfaces, such as gold or platinum. This compound is well-suited for RAIRS analysis as its primary amine group can act as an anchor to form a self-assembled monolayer (SAM) on various substrates.

When a SAM of this compound is formed, RAIRS can confirm the successful deposition and provide information on the molecular orientation. The technique is governed by the surface selection rule, which states that only vibrational modes with a dipole moment component perpendicular to the metal surface are IR-active.

By analyzing the intensity of the symmetric and asymmetric CH₂ stretching modes of the decyl chain (around 2850 and 2920 cm⁻¹, respectively), the average tilt angle of the alkyl chains with respect to the surface normal can be estimated. A well-ordered, upright monolayer will exhibit different relative peak intensities compared to a disordered layer. Furthermore, the presence and integrity of the terminal azide group can be confirmed by the observation of its characteristic strong absorption peak around 2100 cm⁻¹, indicating that the desired functionality is present at the monolayer-air interface and available for subsequent chemical reactions (e.g., "click" chemistry).

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are essential for the purification of this compound after synthesis and for the quantitative assessment of its purity. They are also critical for characterizing its polymeric derivatives.

HPLC and UHPLC are cornerstone techniques for the analysis and purification of non-volatile compounds like this compound. Due to the presence of the polar amine group and the long, nonpolar alkyl chain, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 silica column) is used with a polar mobile phase, such as a gradient of water and acetonitrile or methanol. To ensure good peak shape and reproducibility for the basic amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This protonates the amine, reducing unwanted interactions with the silica support.

Because this compound lacks a strong UV chromophore, detection can be challenging. While the azide group has a weak UV absorbance, more universal detectors are often preferred for accurate quantification. These include the Evaporative Light Scattering Detector (ELSD), the Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS), which also provides mass confirmation of the target compound.

Table 3: Typical RP-HPLC Conditions for this compound Analysis

Parameter Condition
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% TFA or Formic Acid
Gradient 5% B to 95% B over 10-20 minutes
Flow Rate 0.3 - 1.0 mL/min

| Detector | ELSD, CAD, or Mass Spectrometry (MS) |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized form of HPLC that separates molecules based on their hydrodynamic volume in solution. resolvemass.ca This technique is not used to analyze the small molecule this compound itself, but it is the primary method for characterizing polymers that are derived from it. lcms.czlcms.cz

For instance, if the amine end of this compound is used to initiate the ring-opening polymerization of an N-carboxyanhydride, a polymer with a terminal azide group is formed. Alternatively, the azide group can be used in a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to attach the decanamine chain to a polymer backbone.

In either case, SEC/GPC is used to determine the molecular weight distribution of the resulting polymer derivative. The analysis provides key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ), which is a measure of the breadth of the molecular weight distribution. This information is critical for understanding how the polymerization process affects the polymer's final physical and chemical properties. resolvemass.ca

Table 4: Representative SEC/GPC Data for a Polymer Derivative of this compound

Parameter Description Example Value
Mₙ (Number-Average MW) The total weight of all polymer molecules divided by the total number of molecules. 12,500 g/mol
Mₒ (Weight-Average MW) An average that accounts for the contribution of larger molecules. 13,800 g/mol

| PDI (Polydispersity Index) | A measure of the distribution width (Mₒ/Mₙ). A value of 1.0 indicates a monodisperse sample. | 1.10 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular-level analysis of this compound, providing definitive confirmation of its molecular weight and offering insights into its structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing this compound, as it can ionize the molecule without causing significant fragmentation. nih.govnih.govresearchgate.net In positive-ion mode, the primary amine group of this compound is readily protonated, typically in the presence of a slightly acidic solvent, to generate the corresponding molecular ion [M+H]⁺. This allows for the unambiguous determination of its molecular weight.

When subjected to tandem mass spectrometry (ESI-MS/MS), the protonated molecular ion of this compound undergoes collision-induced dissociation (CID), revealing characteristic fragmentation patterns. A predominant fragmentation pathway for alkyl azides is the neutral loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass 28 Da less than the parent ion. nih.gov Further fragmentation can occur through cleavage of the alkyl chain, providing additional structural confirmation. libretexts.orgyoutube.comyoutube.com These predictable fragmentation behaviors are crucial for distinguishing this compound from other components in a mixture and for confirming its identity in reaction products. rsc.orgnih.gov

Table 1: Expected ESI-MS Ions for this compound

Ion SpeciesDescriptionExpected m/z
[M+H]⁺Protonated molecular ion185.18
[M-N₂+H]⁺Ion after neutral loss of N₂157.18
[M+Na]⁺Sodium adduct207.16

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly when coupled with a time-of-flight (TOF) analyzer, is exceptionally well-suited for the analysis of non-volatile and large molecules, including surfaces modified with this compound. nih.govresearchgate.netrsc.org This technique is instrumental in characterizing self-assembled monolayers (SAMs), where this compound is covalently bound to a substrate. nih.govnih.gov

In a typical MALDI-TOF experiment, the modified surface is coated with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the surface-bound molecules with minimal fragmentation. nih.gov This "soft" ionization allows for the detection of the intact molecular ion of the azide-terminated species, confirming its successful immobilization on the surface. nih.gov

Similar to ESI-MS, MALDI-MS analysis of azide-containing molecules can reveal a characteristic loss of 28 Da, corresponding to the expulsion of N₂. nih.govresearchgate.net This fragmentation can sometimes occur as a metastable decay process in the flight tube of the mass spectrometer. nih.govresearchgate.netnih.gov The presence of both the parent molecular ion and the [M-28]⁺ fragment provides strong evidence for the presence of the azide functionality on the surface. nih.govresearchgate.net The combination of SAMs with MALDI, often termed SAMDI, provides a rapid and sensitive method to characterize interfacial reactions. nih.govnih.gov

Surface-Specific Characterization Techniques for Modified Materials

When this compound is used to functionalize materials, its presence and chemical state on the surface must be verified. Surface-sensitive techniques are critical for this purpose, providing elemental and chemical information about the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique for analyzing the elemental composition and chemical environment of the top few nanometers of a surface. It is highly effective for confirming the successful immobilization of this compound onto various substrates.

The presence of the azide group is unequivocally identified by analyzing the high-resolution N1s spectrum. The linear azide group (N=N⁺=N⁻) has two chemically distinct nitrogen environments, which result in a characteristic two-peak signal in the N1s region. researchgate.netresearchgate.netnih.gov

A higher binding energy peak, typically around 404-406 eV, is assigned to the central, positively charged nitrogen atom (N⁺). nih.gov

A lower binding energy peak, typically around 400-402 eV, corresponds to the two terminal, negatively charged nitrogen atoms (N⁻). researchgate.netnih.gov

The theoretical intensity ratio of the low binding energy peak to the high binding energy peak is 2:1, reflecting the two terminal nitrogen atoms for every one central nitrogen atom. nih.gov Observing this distinct spectral feature provides definitive evidence of the intact azide functionality on the surface. researchgate.netnih.gov It is important to note that prolonged exposure to X-rays can cause degradation of the azide group, which may alter the observed peak ratios. nih.gov

Table 2: Typical N1s Binding Energies for Surface-Bound Alkyl Azides

Nitrogen Atom(s) in Azide GroupTypical Binding Energy (eV)
Terminal Nitrogens (N⁻)~400 – 402 eV
Central Nitrogen (N⁺)~404 – 406 eV

Beyond confirming the presence of azide groups, quantifying their density on a surface is crucial for controlling subsequent chemical reactions, such as "click" chemistry. Several advanced methods have been developed for this purpose.

Spectroscopic Methods:

UV-Vis Spectroscopy: One general strategy involves reacting the surface-bound azides with an excess of an alkyne-bearing probe molecule, such as dibenzocyclooctyne (DBCO), which has a distinct UV-Vis absorbance peak. chemrxiv.orgresearchgate.net The quantification is achieved by monitoring the decrease in the alkyne's absorbance in the reaction solution over time, which corresponds to its consumption as it "clicks" onto the surface azides. chemrxiv.orgresearchgate.net This method is broadly applicable as it does not depend on the properties of the substrate material. chemrxiv.orgchemrxiv.org

Fluorescence Spectroscopy: This approach often relies on reacting the azide-functionalized surface with a fluorogenic alkyne probe. A highly sensitive method involves using a "clickable and cleavable" fluorescent compound. rsc.orgrsc.orgrsc.org In this process, an alkyne-functionalized fluorophore is first clicked onto the surface azides. rsc.orgrsc.org Subsequently, a cleavable linker is broken, releasing the fluorophore into a solution. rsc.orgrsc.orgrsc.org The concentration of the liberated fluorophore, which is directly proportional to the number of azide sites on the surface, can then be accurately measured using a standard fluorometer. rsc.orgrsc.orgrsc.org Another fluorescence-based method relies on the quenching of a fluorescent dye upon its conjugation to the surface. chemrxiv.orgresearchgate.netresearchgate.net

These quantitative techniques are essential for optimizing surface functionalization and ensuring the reproducibility and performance of materials modified with this compound. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 3: Comparison of Surface Azide Quantification Methods

MethodPrincipleAdvantages
UV-Vis Spectroscopy Measures depletion of an alkyne probe from solution after reaction with surface azides. chemrxiv.orgresearchgate.netGeneral applicability, independent of substrate properties. chemrxiv.orgchemrxiv.org
Fluorescence Spectroscopy Measures fluorescence of a probe clicked to the surface or released from it. rsc.orgrsc.orgrsc.orgHigh sensitivity, suitable for low azide densities.

Q & A

Q. How can researchers design experiments to optimize this compound synthesis yield while minimizing hazardous byproducts?

  • Methodological Answer : Use factorial design (e.g., Taguchi or response surface methodology) to evaluate variables: precursor molar ratios, reaction temperature, and solvent polarity. Apply green chemistry principles (e.g., aqueous solvents, catalytic recycling) to reduce waste. Quantify byproducts via GC-MS and optimize purification workflows. Validate scalability using microreactor systems for improved heat/mass transfer .

Q. What statistical approaches are effective in resolving contradictions in reported reaction kinetics of this compound across solvent systems?

  • Methodological Answer : Perform meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability between studies. Stratify data by solvent polarity, temperature, and catalyst type. Use mixed-effects models to identify confounding variables. Replicate disputed experiments under controlled conditions (e.g., standardized Cu(I) sources) to isolate critical factors .

Q. How can this compound be integrated with orthogonal bioconjugation strategies (e.g., tetrazine ligation) for multifunctional biomaterial design?

  • Methodological Answer : Combine CuAAC with inverse electron-demand Diels-Alder (IEDDA) reactions. Optimize sequential reaction order to prevent cross-reactivity: perform CuAAC first, then introduce tetrazine-modified partners. Validate orthogonality via MALDI-TOF or fluorescence quenching assays. Use kinetic analysis (e.g., stopped-flow spectroscopy) to ensure compatibility .

Q. What frameworks (e.g., FINER criteria) guide hypothesis formulation for novel applications of this compound in drug delivery systems?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For feasibility, assess azide-alkyne compatibility with biocompatible polymers. For novelty, explore stimuli-responsive release mechanisms (e.g., pH-triggered cleavage). Address ethical considerations by minimizing cytotoxicity in preclinical models. Align with literature gaps, such as improving tumor-targeting efficiency .

Data Presentation and Reproducibility

Q. How should researchers structure methodology sections to ensure reproducibility of this compound experiments?

  • Methodological Answer : Follow the "Materials and Methods" guidelines: specify reagent grades (e.g., ≥95% purity), instrument calibration details (e.g., NMR shimming protocols), and raw data archiving (e.g., depositing spectra in public repositories). Use SI units and predefined acceptance criteria (e.g., ≤5% RSD for triplicate measurements) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like azide content and residual solvents. Use process analytical technology (PAT) for real-time monitoring. Establish a certificate of analysis (CoA) for each batch, including stability-indicating assays .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in high-throughput screening?

  • Methodological Answer : Follow OSHA guidelines for azide handling: use explosion-proof equipment, conduct reactions in fume hoods, and avoid metal contact. Implement emergency protocols for spill containment (e.g., neutralization with NaNO₂). Train personnel in MSDS review and hazard communication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.